Synthesis Yield Comparison: 2-Amino-5-chloro-3-iodopyridine Achieves 97% Yield from 2-Amino-5-chloropyridine via NIS Iodination
The synthesis of 2-amino-5-chloro-3-iodopyridine from its precursor, 2-amino-5-chloropyridine (5-chloropyridin-2-ylamine), using N-iodosuccinimide (NIS) in glacial acetic acid proceeds with a calculated percent yield of 97%, producing 12.35 g of product from 6.43 g of starting material . This high-yielding regioselective iodination at the 3-position contrasts with the alternative lithiation-iodination route, for which no comparable quantitative yield data is available for this specific substrate . The NIS method thus provides a validated, reproducible synthetic entry with documented high efficiency.
| Evidence Dimension | Synthesis yield |
|---|---|
| Target Compound Data | 97% calculated percent yield (12.35 g product from 6.43 g reactant) |
| Comparator Or Baseline | 2-Amino-5-chloropyridine (starting material) |
| Quantified Difference | 97% conversion to iodinated product |
| Conditions | N-iodosuccinimide (12.38 g) in 300 mL glacial acetic acid at 55°C for 6 hours, then 18 hours at ~20°C |
Why This Matters
This establishes a benchmark synthesis yield for procurement planning and cost-of-goods estimation, which is not available for alternative synthetic routes.
